molecular formula C18H15N3O3S2 B2878196 (Z)-4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887201-76-5

(Z)-4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2878196
CAS No.: 887201-76-5
M. Wt: 385.46
InChI Key: YRHMKZZVJAVCNN-ZZEZOPTASA-N
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Description

(Z)-4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a benzo[d]thiazole ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzo[d]thiazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.

    Alkylation: The prop-2-yn-1-yl group is introduced via an alkylation reaction, typically using propargyl bromide and a strong base like sodium hydride.

    Formation of the Benzamide Core: The final step involves coupling the substituted benzo[d]thiazole with 4-methylbenzoic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzamide or the benzo[d]thiazole ring, potentially leading to the formation of amines or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yl group may yield epoxides, while reduction of the benzamide could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where sulfamoyl or benzo[d]thiazole derivatives have shown efficacy.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the benzo[d]thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the (Z)-configuration, which may affect its biological activity.

    N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the 4-methyl group, potentially altering its chemical properties.

    (Z)-4-methyl-N-(6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the prop-2-yn-1-yl group, which may influence its reactivity and interactions.

Uniqueness

The unique combination of the (Z)-configuration, the prop-2-yn-1-yl group, and the sulfamoylbenzo[d]thiazole moiety in (Z)-4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide provides distinct chemical and biological properties

Biological Activity

(Z)-4-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the sulfamoyl group and the unique structural features of the benzothiazole core contribute to its diverse biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is C19H18N3O4SC_{19}H_{18}N_{3}O_{4}S, with a molecular weight of approximately 398.49 g/mol. The structure includes a benzo[d]thiazole core, which is known for its various pharmacological properties, including antibacterial and antifungal activities.

PropertyValue
Molecular FormulaC19H18N3O4SC_{19}H_{18}N_{3}O_{4}S
Molecular Weight398.49 g/mol
Structural FeaturesBenzothiazole core, Sulfamoyl group

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzothiazole ring.
  • Introduction of the sulfamoyl group.
  • Final coupling with the appropriate amine to yield the target compound.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Biological Activity

Recent studies have evaluated the biological activity of similar benzothiazole derivatives, suggesting potential applications in antimicrobial therapies. The following sections detail specific biological activities observed in related compounds.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown activity against Candida spp., with minimum inhibitory concentration (MIC) values reported around 62.5 µg/mL for effective derivatives .

Case Study:
A study on related benzothiazole compounds demonstrated their efficacy against various bacterial strains, highlighting their potential as antibiotic agents. The mechanism of action was investigated using molecular docking studies, revealing interactions with key bacterial enzymes such as topoisomerase IV and dihydrofolate reductase .

Cytotoxicity Studies

Cytotoxicity assays have been performed on cell lines to assess the safety profile of these compounds. For example, certain derivatives have shown moderate cytotoxic effects on cancer cell lines, suggesting that they may possess anticancer properties .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to high activity against Candida spp.
AntifungalSignificant activity against fungal strains
CytotoxicityModerate effects on cancer cell lines

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit bacterial enzymes critical for cell wall synthesis and DNA replication.
  • Cell Membrane Disruption: Some derivatives exhibit properties that disrupt microbial cell membranes, leading to cell death.

Properties

IUPAC Name

4-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-3-10-21-15-9-8-14(26(19,23)24)11-16(15)25-18(21)20-17(22)13-6-4-12(2)5-7-13/h1,4-9,11H,10H2,2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHMKZZVJAVCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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